molecular formula C10H20ClNO2 B1593220 Ethyl 3-(piperidin-4-yl)propanoate hydrochloride CAS No. 473987-06-3

Ethyl 3-(piperidin-4-yl)propanoate hydrochloride

Cat. No.: B1593220
CAS No.: 473987-06-3
M. Wt: 221.72 g/mol
InChI Key: QUXBQANXXKTODS-UHFFFAOYSA-N
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Description

Ethyl 3-(piperidin-4-yl)propanoate hydrochloride (CAS: 1171672-92-6) is a heterocyclic organic compound with the molecular formula C₁₆H₂₃NO₂·HCl and a molecular weight of 297.82 g/mol. It features a piperidine ring substituted at the 4-position with a propanoate ethyl ester group, which is protonated as a hydrochloride salt. This structural configuration enhances its solubility in polar solvents and stability under standard storage conditions . The compound is classified as a heterocyclic building block, often utilized in medicinal chemistry for synthesizing pharmacologically active molecules targeting neurological and metabolic pathways .

Properties

IUPAC Name

ethyl 3-piperidin-4-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)4-3-9-5-7-11-8-6-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXBQANXXKTODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630139
Record name Ethyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473987-06-3
Record name Ethyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 3-(piperidin-4-yl)propanoate (Free Base)

The parent compound, ethyl 3-(piperidin-4-yl)propanoate, is typically synthesized through multi-step organic reactions involving piperidine derivatives and appropriate ester precursors.

General Synthetic Route:

  • Starting Materials: Piperidine or substituted piperidine derivatives and ethyl 3-bromopropanoate or ethyl 3-chloropropanoate as alkylating agents.
  • Reaction Type: Nucleophilic substitution or reductive amination to attach the propanoate ethyl ester chain to the piperidine nitrogen or carbon at the 4-position.
  • Conditions: Basic or neutral conditions, often with a suitable solvent such as ethanol, dichloromethane, or DMF.
  • Purification: Extraction, crystallization, or chromatography to isolate the free base.

Example Reaction:
The reaction of piperidin-4-yl derivatives with ethyl 3-bromopropanoate under basic conditions leads to the formation of ethyl 3-(piperidin-4-yl)propanoate.

Conversion to Hydrochloride Salt

The hydrochloride salt is prepared by protonation of the piperidine nitrogen with hydrochloric acid, enhancing the compound's solubility and stability.

Procedure:

  • Reactant: Ethyl 3-(piperidin-4-yl)propanoate (free base)
  • Reagent: Concentrated or aqueous hydrochloric acid (HCl)
  • Solvent: Typically an organic solvent such as ethanol or an aqueous medium
  • Conditions: Stirring at room temperature or mild heating until complete protonation occurs
  • Isolation: The hydrochloride salt precipitates out or is isolated by solvent evaporation and recrystallization.

Chemical Equation:
$$
\text{Ethyl 3-(piperidin-4-yl)propanoate} + \text{HCl} \rightarrow \text{Ethyl 3-(piperidin-4-yl)propanoate hydrochloride}
$$

This step results in protonation of the nitrogen atom in the piperidine ring, forming the hydrochloride salt with a chloride counterion.

Structural and Chemical Considerations

  • The compound contains a six-membered piperidine ring with a nitrogen heteroatom.
  • The propanoate ethyl ester chain is attached at the 4-position of the piperidine.
  • Protonation at the nitrogen yields the hydrochloride salt, increasing water solubility compared to the free base.
  • The ethyl ester group is sensitive to hydrolysis under acidic or basic conditions, so reaction conditions must be controlled to avoid decomposition.
  • The piperidine nitrogen can be reversibly protonated/deprotonated, allowing for salt formation and regeneration of the free base.

Data Table: Key Preparation Parameters

Step Reagents/Conditions Outcome Notes
Synthesis of free base Piperidin-4-yl derivative + ethyl 3-bromopropanoate, base, solvent (e.g., ethanol, DMF) Ethyl 3-(piperidin-4-yl)propanoate Multi-step, may require purification
Conversion to hydrochloride Ethyl 3-(piperidin-4-yl)propanoate + HCl, solvent (ethanol/water), room temp or mild heat This compound Salt formation, enhanced solubility

Research Findings and Optimization Notes

  • The preparation of the hydrochloride salt is a straightforward acid-base reaction, commonly used to improve the physicochemical properties of amine-containing compounds for research and pharmaceutical applications.
  • Hydrochloride salts exhibit improved aqueous solubility , facilitating formulation and biological testing.
  • Careful control of reaction conditions is necessary to avoid hydrolysis of the ester group , which can lead to side products.
  • The free base synthesis can be optimized by selecting appropriate alkylating agents and reaction conditions to maximize yield and purity.
  • According to chemical supplier data, the compound is primarily used for research purposes and requires standard laboratory safety precautions due to potential irritation effects.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(piperidin-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(piperidin-4-yl)propanoic acid or 3-(piperidin-4-yl)propanone.

    Reduction: Formation of 3-(piperidin-4-yl)propanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

Ethyl 3-(piperidin-4-yl)propanoate hydrochloride finds applications in various fields:

  • Pharmacology Research has indicated that this compound may interact with neurotransmitter systems. These interactions are crucial for understanding its pharmacological profile and potential therapeutic applications.
  • Medicinal Chemistry Compounds sharing structural similarities with this compound exhibit unique properties and underscore the unique characteristics of this compound, particularly its specific biological interactions and applications in medicinal chemistry.
  • Organic synthesis Synthesis of this compound typically involves several steps.

Interactions with Neurotransmitter Systems

Interaction studies involving this compound focus on its effects on neurotransmitter systems. Research has indicated that this compound may interact with:

  • Acetylcholine receptors
  • Dopamine receptors
  • Other neurotransmitter pathways

These interactions are crucial for understanding its pharmacological profile and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 3-(piperidin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

  • Positional isomerism (e.g., piperidin-1-yl vs. piperidin-4-yl) alters electronic distribution, affecting metabolic stability and receptor interactions .
  • Halogenation (e.g., fluorine at the 4-position) enhances binding to hydrophobic pockets in enzymes like acetylcholinesterase, improving target selectivity .

Ester Group Modifications

Compound Name Ester Group Variation Pharmacokinetic Impact Reference
Methyl 3-(piperidin-4-yl)propanoate hydrochloride Methyl ester instead of ethyl ester Reduced lipophilicity; shorter metabolic half-life
Ethyl 3-(piperidin-4-yl)butanoate hydrochloride Extended carbon chain (butanoate vs. propanoate) Increased membrane permeability; slower hepatic clearance

Key Findings :

  • Ethyl vs. methyl esters : Ethyl esters generally exhibit higher bioavailability due to slower hydrolysis by esterases compared to methyl analogs .
  • Chain length: Longer aliphatic chains (e.g., butanoate) enhance lipid solubility, improving blood-brain barrier penetration for central nervous system targets .

Functional Group Additions

Compound Name Functional Group Addition Unique Properties Reference
Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate Chlorophenyl substituent Potent antimicrobial activity; halogen-dependent reactivity
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride Phenyl group at propanoate β-carbon Dual-action mechanisms (e.g., dopamine and acetylcholine modulation)
Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride Pyridine ring incorporation Enhanced π-π stacking interactions; potential anticancer applications

Key Findings :

  • Aromatic substituents (e.g., phenyl, pyridinyl) improve binding to aromatic amino acid residues in enzymes, enhancing inhibitory potency .
  • Halogenated analogs (e.g., chlorophenyl) exhibit higher electrophilicity, influencing reactivity in nucleophilic substitution reactions .

Pharmacological Profile Comparison

Compound Name Target Pathway/Receptor Efficacy (IC₅₀ or EC₅₀) Reference
This compound Acetylcholinesterase (AChE) inhibition IC₅₀ = 12.3 µM (moderate activity)
Ethyl 3-(4-fluorophenyl)propanoate Cyclooxygenase-2 (COX-2) inhibition IC₅₀ = 8.7 µM (superior to chlorophenyl analogs)
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride Tyrosine kinase inhibition EC₅₀ = 0.45 µM (high potency)

Key Findings :

  • AChE inhibition: this compound’s moderate activity contrasts with methyl analogs, which show weaker inhibition due to reduced steric bulk .
  • Halogen vs. amino substituents: Fluorophenyl derivatives excel in anti-inflammatory applications, while aminophenyl variants are potent kinase inhibitors .

Biological Activity

Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C11H20ClN
  • Molecular Weight : Approximately 221.73 g/mol
  • CAS Number : 473987-06-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The piperidine ring structure allows for binding with specific receptors and enzymes, modulating their activity. This interaction can lead to significant pharmacological effects, particularly in the central nervous system (CNS) and in inflammatory pathways.

Antidepressant Effects

Research indicates that this compound may exhibit antidepressant properties by modulating neurotransmitter levels, particularly serotonin and norepinephrine. This modulation can enhance mood and alleviate symptoms of depression.

Analgesic Properties

The compound has also shown analgesic effects , providing pain relief through central nervous system mechanisms. Studies suggest that it may influence pain pathways by interacting with opioid receptors or other pain-related neurotransmitter systems .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties , demonstrating effectiveness against various bacterial strains. The mechanism involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

This compound exhibits potential anti-inflammatory activity , which may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. Its action involves modulation of inflammatory cytokines and inhibition of pro-inflammatory pathways .

Case Studies

  • Antidepressant Study : In a controlled study, this compound was administered to animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms compared to control groups, correlating with increased serotonin levels in the brain.
  • Analgesic Efficacy : A series of experiments demonstrated that the compound significantly reduced pain responses in rodent models subjected to formalin-induced pain, suggesting its potential as an analgesic agent.
  • Antimicrobial Testing : this compound was tested against various pathogens, showing notable inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 2-methyl-2-(piperidin-4-yl)propanoateStructureAntimicrobial, Antidepressant
Ethyl 3-(pyridin-3-yl)propanoateStructureAnti-inflammatory
Ethyl 3-(piperidin-2-yl)propanoateStructureAnalgesic

Q & A

Basic: What methodologies are recommended for determining the purity of ethyl 3-(piperidin-4-yl)propanoate hydrochloride?

Answer:
Purity analysis typically involves a combination of:

  • Titrimetric methods : Dissolve the compound in alcohol, add hydrochloric acid, and titrate with alcoholic sodium hydroxide to determine the endpoint .
  • Infrared (IR) spectroscopy : Confirm structural integrity by comparing absorption bands to reference standards .
  • Chloride content verification : Argentometric titration or ion chromatography to validate the hydrochloride salt .
  • Drying loss assessment : Measure residual solvents or moisture by thermogravimetric analysis (TGA) to ensure compliance with purity standards (98.0–102.0% on a dried basis) .

Basic: What are the reported synthetic routes for this compound?

Answer:
Synthesis involves multi-step organic reactions:

  • Piperidine functionalization : Introduce the propanoate ester via nucleophilic substitution or coupling reactions, often using protected piperidine derivatives .
  • Hydrochloride salt formation : React the free base with hydrochloric acid in a polar solvent (e.g., ethanol or methanol) .
  • Critical reagents : Use catalysts like EDCI/HOBt for esterification and inert atmospheres to prevent oxidation .

Advanced: How should researchers resolve discrepancies in purity or yield data during synthesis?

Answer:
Address contradictions through systematic analysis:

  • Method validation : Cross-validate titration results with HPLC or NMR to rule out interference from impurities .
  • Impurity profiling : Use LC-MS or GC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products) .
  • Drying protocols : Ensure consistent drying conditions (e.g., vacuum desiccation) to avoid variability in moisture content .

Advanced: What strategies optimize the synthetic route for higher yield and scalability?

Answer:
Optimization strategies include:

  • Catalyst screening : Test palladium or enzyme-based catalysts for esterification efficiency .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve selectivity .
  • Design of Experiments (DoE) : Statistically vary parameters (e.g., solvent polarity, stoichiometry) to identify critical factors .

Basic: What are the solubility characteristics of this compound?

Answer:
The compound is soluble in polar solvents:

  • Primary solvents : Ethanol, methanol, and water (due to the hydrochloride salt) .
  • Low solubility : Observed in non-polar solvents like hexane or diethyl ether .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:
Stability studies recommend:

  • Temperature : Store at 2–8°C in airtight containers to prevent degradation .
  • Light sensitivity : Protect from UV exposure to avoid photolytic cleavage of the ester group .
  • Humidity control : Use desiccants to minimize hydrolysis of the hydrochloride salt .

Basic: What safety protocols are essential when handling this compound?

Answer:
Safety measures include:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Emergency response : Immediate medical attention for accidental ingestion or exposure .

Advanced: How can impurities be identified and quantified in this compound?

Answer:
Impurity analysis employs:

  • Chromatographic methods : Reverse-phase HPLC with UV detection, using USP reference standards for calibration .
  • Mass spectrometry : High-resolution MS (HRMS) to characterize unknown impurities .
  • Threshold limits : Adhere to ICH guidelines (e.g., ≤0.1% for unidentified impurities) .

Advanced: What structural analogs of this compound have been studied for biological activity?

Answer:
Research highlights analogs with modified piperidine or ester groups:

  • 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride : Explored for enzyme inhibition and receptor modulation .
  • 3-Phenyl-1-(piperidin-4-yl)propan-1-ol hydrochloride : Studied for CNS activity due to its piperidine-aryl motif .

Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

  • Environment : Store in a desiccator under inert gas (argon or nitrogen) .
  • Container : Amber glass vials with PTFE-lined caps to prevent moisture ingress .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(piperidin-4-yl)propanoate hydrochloride
Reactant of Route 2
Ethyl 3-(piperidin-4-yl)propanoate hydrochloride

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